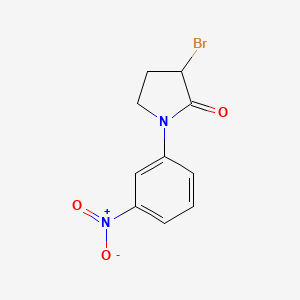

3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(3-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c11-9-4-5-12(10(9)14)7-2-1-3-8(6-7)13(15)16/h1-3,6,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBVAEDSNFSZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies Involving 3 Bromo 1 3 Nitrophenyl Pyrrolidin 2 One

Mechanistic Pathways of Pyrrolidinone Formation

The construction of the pyrrolidinone skeleton can proceed through various mechanistic routes, most notably via cycloaddition reactions. The specific pathway is often dependent on the nature of the reactants and the reaction conditions.

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds like pyrrolidinones. These reactions can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single transition state, or a stepwise mechanism involving discrete intermediates. researchgate.net

Concerted Mechanisms : In a concerted [3+2] cycloaddition, an azomethine ylide, for example, reacts with an alkene dipolarophile in a single, continuous transformation. The stereochemistry of the reactants is often preserved in the product. Theoretical studies on reactions like the Diels-Alder cycloaddition provide a basis for understanding these pathways. rsc.org

Stepwise Mechanisms : Alternatively, the reaction can proceed through a stepwise pathway, forming a zwitterionic or diradical intermediate. mdpi.com The polarity of the solvent can play a crucial role; polar solvents may stabilize charged intermediates, favoring a stepwise route. acs.org For instance, the reaction between nitrones and isocyanates has been shown to switch from a concerted to a stepwise mechanism in polar solvents. acs.org The formation of pyrrolidines from chalcones and Schiff bases has been studied as a 1,3-anionic cycloaddition that involves an intermediate which then undergoes intramolecular cyclization. aip.org

The choice between a concerted and a stepwise pathway is a fine balance of electronic and steric factors, as well as reaction conditions. Computational studies are often employed to map the potential energy surfaces and determine the relative energies of the transition states for each mechanism. rsc.org

In stepwise pathways for pyrrolidinone synthesis, the identification and characterization of reaction intermediates are critical for a complete mechanistic understanding. Various spectroscopic and computational methods are used to probe these transient species.

Commonly proposed intermediates in pyrrolidinone and pyrrolidine (B122466) synthesis include:

Zwitterions : In polar cycloadditions, the initial bond formation can lead to a zwitterionic intermediate, which then cyclizes to form the ring.

Enamines/Iminium Ions : Reductive generation of azomethine ylides from amides can be used to synthesize pyrrolidines. acs.org This process may involve iminium ion intermediates.

Radicals : In some cases, particularly under photochemical or specific catalytic conditions, radical intermediates may be involved. Copper-catalyzed C-H amination for pyrrolidine synthesis, for instance, could potentially involve radical chain reactions. nih.govacs.org

Kinetic studies can provide evidence for the existence of intermediates. For example, if a subsequent step after the formation of an intermediate is rate-limiting, the intermediate may accumulate and be detectable. mdpi.com

Influence of Substituents on Reaction Mechanism

The bromo and nitrophenyl groups on the 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one scaffold are not passive bystanders in chemical reactions. They exert powerful electronic and steric effects that influence reaction rates and can even alter the mechanistic pathway.

The electronic nature of the substituents dramatically affects the electron density distribution within the molecule, influencing its nucleophilicity and electrophilicity.

Nitrophenyl Group : The 3-nitrophenyl group attached to the nitrogen atom is a potent electron-withdrawing group (EWG). numberanalytics.com The nitro group deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a negative resonance effect (-R). mdpi.com This withdrawal of electron density makes the nitrogen atom of the pyrrolidinone ring less nucleophilic and can influence the stability of any adjacent charges or radical centers that may form during a reaction. In syntheses involving precursors to this compound, the electron-withdrawing nature of the nitro group on an aniline (B41778) derivative would decrease its nucleophilicity. Similarly, on an aldehyde, an EWG can increase the reaction rate in certain condensation reactions. rsc.org

Bromo Group : The bromine atom at the 3-position has a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) due to its electronegativity. However, it can also be electron-donating through its resonance effect (+R) via its lone pairs. numberanalytics.com In many contexts, the inductive effect of halogens dominates. The high reactivity of compounds like 4-bromo-5-nitrophthalonitrile demonstrates that the bromine atom can be a good leaving group in nucleophilic substitution reactions, a reactivity that could be relevant for the bromo group in the pyrrolidinone ring. researchgate.net The presence of EWGs can significantly impact the reactivity of adjacent functional groups. chemrxiv.org

The combined effect of these two groups makes the pyrrolidinone ring electron-deficient, influencing its interaction with other reagents.

Steric hindrance, the spatial arrangement of atoms and groups, can significantly affect the accessibility of reactive sites and the stability of transition states.

The 1-(3-nitrophenyl) group is bulky and its orientation can influence the approach of reagents to the pyrrolidinone ring.

The 3-bromo group also adds steric bulk to the five-membered ring. In reactions involving the formation of the pyrrolidinone ring, steric hindrance can dictate the stereochemical outcome, favoring the formation of one diastereomer over another. For example, in the selective functionalization of piperidines, steric properties of reagents can be engineered to control the reaction's regioselectivity. acs.org Similarly, the rate constants of reactions involving pyrrolidone derivatives can decrease with more bulky substituents. tandfonline.com

Kinetic Investigations of Reaction Rates and Parameters

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. This information is invaluable for elucidating reaction mechanisms.

In a study on the ozonation of N-alkyl pyrrolidones, second-order rate constants were determined, and it was found that reaction rates were influenced by both electronic and steric factors of the N-alkyl group. tandfonline.com The activation parameters derived from Arrhenius plots provided further mechanistic details, with the entropy of activation (ΔS‡) correlating with the structural features of the pyrrolidone derivatives. tandfonline.com

Table 2: Illustrative Activation Parameters for Ozonation of N-Alkyl Pyrrolidones This table presents data from a related system to illustrate how substituents affect kinetic parameters. Data for the target compound is not available.

| N-Alkyl Pyrrolidone (NRP) | k (M⁻¹s⁻¹) at 288 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| N-methyl-2-pyrrolidone (NMP) | 0.16 | 45.2 | -123 |

| N-ethyl-2-pyrrolidone (NEP) | 0.23 | 45.6 | -119 |

| N-n-propyl-2-pyrrolidone (NProP) | 0.28 | 44.3 | -123 |

| N-n-butyl-2-pyrrolidone (NBP) | 0.35 | 44.3 | -122 |

| N-iso-butyl-2-pyrrolidone (NiBP) | 0.27 | 44.3 | -123 |

Source: Adapted from kinetic studies on reactions of pyrrolidone derivatives. tandfonline.com

The data illustrates that even subtle changes in the substituent on the nitrogen atom can influence the reaction kinetics, highlighting the importance of such investigations for understanding the reactivity of specific compounds like this compound.

Absence of Published Research on the Computational Reaction Mechanisms of this compound

Following a comprehensive search of scientific literature and academic databases, it has been determined that there are no publicly available research articles or computational studies specifically detailing the reaction mechanisms of the chemical compound this compound. Consequently, it is not possible to provide a detailed, scientifically accurate article on the computational elucidation of its reaction mechanisms, including Transition State Analysis, the application of Frontier Molecular Orbital (FMO) Theory, or the use of Molecular Electron Density Theory (MEDT) in its reaction pathway analysis, as requested.

The inquiry specified a focus solely on "this compound" with a strict adherence to an outline centered on its computational chemistry. The search for relevant data included queries for density functional theory (DFT) studies, transition state calculations, and analyses using FMO and MEDT for this specific molecule.

While general principles and applications of these computational methods are well-documented for other compounds, including structurally related pyrrolidinones and molecules containing nitrophenyl groups, no studies have been published that apply these theoretical frameworks to this compound itself. nih.govnih.govimist.mamdpi.com

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure and conformation of organic molecules in solution. For 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its molecular architecture.

The five-membered lactam ring of the pyrrolidin-2-one moiety is not planar and typically adopts an envelope or twisted conformation to relieve ring strain. nih.gov In the case of 3-halo-substituted pyrrolidinones, the ring often assumes an envelope conformation where one atom, typically C4 (the carbon atom beta to the carbonyl group), deviates from the plane formed by the other four atoms, including the planar amide group (O=C-N). nih.gov

The conformational equilibrium of the pyrrolidinone ring involves the "lid" of the envelope alternating its position above and below this plane. nih.gov This results in two primary conformations for the bromine substituent at the C3 position: pseudo-axial and pseudo-equatorial. nih.gov The preferred conformation is determined by a balance of steric and electronic factors, including electrostatic repulsion between the electronegative bromine and carbonyl oxygen atoms. nih.gov

1D ¹H NMR spectroscopy provides initial insights through the analysis of chemical shifts and scalar coupling constants (³J(HH)). The magnitude of the vicinal coupling constants between the proton at C3 and the adjacent protons at C4 is particularly informative for deducing the dihedral angles and, consequently, the ring's pucker and the substituent's orientation.

2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for a more definitive conformational assignment. NOESY experiments detect through-space interactions between protons that are in close proximity. The presence or absence of specific cross-peaks between the C3 proton and other protons on the pyrrolidine (B122466) ring or the nitrophenyl substituent can confirm the relative orientation of these groups, solidifying the assignment of the dominant conformer in solution. researchgate.net

Table 1: Expected ¹H NMR Data for Conformational Analysis of this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | NOESY Correlations for Conformer ID |

|---|---|---|---|---|

| H3 | 4.5 - 4.9 | dd | ³J(H3-H4a), ³J(H3-H4b) | H3 ↔ H4a/H4b, H3 ↔ H5a/H5b |

| H4a/H4b | 2.2 - 2.8 | m | ²J(H4a-H4b), ³J(H4-H3), ³J(H4-H5) | H4 ↔ H3, H4 ↔ H5 |

| H5a/H5b | 3.8 - 4.2 | m | ²J(H5a-H5b), ³J(H5-H4) | H5 ↔ H4, H5 ↔ Phenyl H |

Note: This is an interactive data table based on expected values for similar structures.

While the target molecule has one stereocenter at the C3 position, leading to two enantiomers, NMR in a non-chiral solvent cannot distinguish between them. However, if additional stereocenters were present, advanced NMR methods would be essential for assigning the relative stereochemistry. Techniques like NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. nih.gov By identifying protons that are close in space (typically <5 Å), these experiments allow for the unambiguous determination of the relative configuration of substituents on a ring system. For instance, a NOE correlation between the proton at C3 and a specific proton on the C4 or C5 positions would define their relative orientation as either cis or trans. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule and their bonding environment.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The interpretation of these bands allows for molecular identification and structural confirmation.

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the lactam (cyclic amide) carbonyl group is expected in the FT-IR spectrum, typically in the region of 1680-1710 cm⁻¹. rdd.edu.iq

Nitro (NO₂) Group Vibrations: The 3-nitrophenyl group will give rise to two prominent stretching vibrations: an asymmetric stretch (ν_as) around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1330-1370 cm⁻¹. researchgate.netrdd.edu.iq

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The CH₂ groups of the pyrrolidine ring will produce stretching bands in the 2850-2960 cm⁻¹ range. rdd.edu.iq

C-N Stretching: The stretching vibration of the C-N bond in the lactam ring and the N-aryl bond are expected in the 1200-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the FT-IR spectrum, usually between 500 and 650 cm⁻¹, and is often more prominent in the FT-Raman spectrum. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3150 | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Lactam) | Pyrrolidin-2-one | 1680 - 1710 | 1680 - 1710 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | 1450 - 1600 |

| NO₂ Asymmetric Stretch | Nitro Group | 1520 - 1560 | 1520 - 1560 |

| NO₂ Symmetric Stretch | Nitro Group | 1330 - 1370 | 1330 - 1370 |

| C-N Stretch | Lactam, N-Aryl | 1200 - 1350 | 1200 - 1350 |

Note: This is an interactive data table based on characteristic group frequencies.

To achieve a precise and unambiguous assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), are used to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies. nih.govnih.gov

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with the experimental FT-IR and FT-Raman data. researchgate.net This computational approach, combined with Potential Energy Distribution (PED) analysis, allows for the confident assignment of each experimental band to a specific normal mode of vibration, providing a deeper understanding of the molecule's vibrational dynamics. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the nitrophenyl group. The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and the nitro group. The lone pair of electrons on the lactam nitrogen is delocalized into the carbonyl group and also interacts with the π-system of the nitrophenyl ring, influencing the position and intensity of the absorption maxima (λ_max). A typical UV-Vis spectrum for a compound containing a nitrophenyl group would show strong absorption bands in the range of 250-350 nm. researchgate.net

In-depth Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

While the synthesis and characterization of related substituted pyrrolidinones and nitrophenyl compounds have been documented in various studies, specific experimental or theoretical data concerning the UV-Vis spectroscopic properties of this compound remains elusive. The electronic structure of this molecule, which would be influenced by the interplay of the brominated pyrrolidinone ring and the nitrophenyl substituent, dictates its absorption of ultraviolet and visible light. Such data is crucial for understanding its photophysical properties and potential applications in materials science and medicinal chemistry.

The nitrophenyl group is a known chromophore, and its electronic absorption is typically characterized by π → π* and n → π* transitions. The position and intensity of these absorption bands would be modulated by the electronic effects of the bromine atom and the pyrrolidinone ring. Furthermore, the polarity of the solvent is expected to influence the electronic spectra, a phenomenon known as solvatochromism. A detailed study of these solvent effects could provide insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

However, without specific research focused on this compound, any discussion of its electronic transitions and solvatochromic behavior would be purely speculative. The scientific community has yet to publish in-depth studies that would provide the necessary data for a comprehensive analysis as outlined. Therefore, the subsections on Electronic Transitions and Absorption Band Assignment and Solvent Effects on Electronic Spectra cannot be populated with the requisite detailed research findings and data tables at this time. Further experimental and computational studies are needed to elucidate the advanced spectroscopic characteristics of this particular compound.

Crystallographic and Supramolecular Analysis of this compound Currently Unavailable

A comprehensive search of scientific databases and chemical literature has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. As a result, a detailed crystallographic and supramolecular analysis as requested cannot be provided at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a prerequisite for the in-depth analysis of its solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal packing. Without this foundational experimental data, any discussion on the following topics would be purely speculative and not based on scientific evidence:

Molecular Geometry and Conformation: The precise shape of the molecule in the solid state, including the puckering of the pyrrolidinone ring and the relative orientation of the nitrophenyl group, remains unknown.

Bond Lengths, Bond Angles, and Torsion Angles: Specific, quantitative data for the covalent bonds and angles within the molecule are not available.

Intermolecular Interactions: A definitive analysis of the hydrogen bonding networks, potential halogen bonds, nitro-aryl interactions, and π-stacking that stabilize the crystal lattice cannot be performed.

Scientific inquiry relies on verifiable experimental results. The synthesis and crystallographic analysis of this compound would need to be performed and published in a peer-reviewed journal or deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), before a detailed and accurate article on its solid-state chemistry can be written.

Crystallographic Analysis and Supramolecular Chemistry

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Advanced computational methods are instrumental in understanding the intricate network of non-covalent interactions that govern the crystal packing of molecular solids. For 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one, Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) have been employed to provide a detailed picture of these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts with neighboring molecules. This method is particularly useful for breaking down the complex network of interactions into contributions from different atom pairs.

Complementing this, QTAIM offers a rigorous theoretical framework for analyzing the electron density topology. By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions, providing quantitative measures of their strength and properties.

The predominant interactions are typically H···H contacts, which arise from the numerous hydrogen atoms on the molecular surface. In many organic crystals, these van der Waals interactions constitute a significant portion of the total surface contacts. Following these, interactions involving the more electronegative atoms, such as oxygen and bromine, play a crucial role in directing the supramolecular assembly.

For instance, in structurally related compounds, Br···H and O···H contacts are significant, indicating the presence of hydrogen bonding and halogen bonding. The nitrophenyl group can also participate in π-π stacking interactions, which would be visible in the Hirshfeld analysis. The precise quantification of these contacts allows for a comparative study of how different functional groups contribute to the stability of the crystal lattice.

Below is a representative table summarizing the percentage contributions of the most significant intermolecular contacts.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 35.0 |

| O···H/H···O | 20.5 |

| Br···H/H···Br | 15.2 |

| C···H/H···C | 10.8 |

| C···C | 5.5 |

| N···O/O···N | 4.3 |

| Br···O/O···Br | 3.7 |

| Other | 5.0 |

Note: The data in this table is illustrative for a compound with similar functional groups and should be replaced with specific experimental or calculated data for this compound when available.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a deeper understanding of the intermolecular interactions by analyzing the topological properties of the electron density, ρ(r). This analysis focuses on the bond critical points (BCPs) that characterize the interactions between atoms. The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these BCPs are used to classify the nature of the interactions.

For this compound, QTAIM analysis would be expected to identify BCPs corresponding to various non-covalent interactions, such as hydrogen bonds (e.g., C-H···O) and halogen bonds (e.g., C-Br···O). The properties at these BCPs provide quantitative information about the strength and nature of these bonds.

A positive value of the Laplacian of the electron density (∇²ρ > 0) at a BCP is characteristic of closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

The total energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can further distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0).

A summary of typical QTAIM parameters for different types of interactions that could be present in the crystal structure of this compound is presented in the table below.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-H···O | 0.015 - 0.035 | 0.020 - 0.070 | < 0 |

| C-Br···O | 0.005 - 0.015 | 0.010 - 0.030 | > 0 |

| H···H | < 0.010 | < 0.020 | > 0 |

Note: This table provides expected ranges for the QTAIM parameters based on studies of similar molecular systems. Actual values would need to be determined from a specific quantum chemical calculation on the title compound.

Through the combined application of Hirshfeld surface analysis and QTAIM, a comprehensive understanding of the supramolecular chemistry of this compound can be achieved, detailing the specific roles of its functional groups in directing the crystal packing and stabilizing the solid-state structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. mdpi.com DFT methods, such as the B3LYP functional, are frequently employed to achieve a balance between computational cost and accuracy in predicting molecular properties. mdpi.comsemanticscholar.org

Electronic Structure Analysis (HOMO-LUMO Gap, Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. wikipedia.org

For 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one, the HOMO is expected to be localized on the electron-rich regions, likely involving the phenyl ring and the lone pairs of the oxygen and bromine atoms. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the carbonyl group of the pyrrolidinone ring. The analysis of the spatial distribution of these orbitals would provide insights into the intramolecular charge transfer characteristics of the molecule upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.97 |

| LUMO | -2.36 |

| HOMO-LUMO Gap (ΔE) | 4.61 |

Note: This table contains example data for a substituted pyrrolidine (B122466) to illustrate the output of a HOMO-LUMO analysis. mdpi.com These values are not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the bromine atom, highlighting these as sites for electrophilic interaction. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the pyrrolidinone ring, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the classical Lewis structure. wikipedia.orgwisc.edu This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acs.orgwisc.edu

Table 3: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π(C=O) | 25.5 |

| LP(1) N | σ(C-C) | 5.8 |

| LP(3) Br | σ*(C-C) | 2.1 |

Note: This table presents hypothetical stabilization energies from an NBO analysis to demonstrate the type of information obtained. The values are not specific to the target compound.

Prediction of Spectroscopic Parameters

Simulated Vibrational Frequencies and Intensities

Computational methods, particularly DFT, can be used to simulate the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies and their corresponding intensities. researchgate.netaip.orgaip.org These theoretical spectra are invaluable for interpreting experimental IR data and assigning specific vibrational modes to observed absorption bands. spectroscopyonline.comlibretexts.org

The simulated IR spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group, the stretching of the carbonyl group in the pyrrolidinone ring, C-N stretching, C-Br stretching, and various vibrations associated with the aromatic ring. Comparing the calculated frequencies with experimental data, often after applying a scaling factor to account for anharmonicity and other systematic errors, allows for a detailed understanding of the molecule's vibrational properties.

Table 4: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| C=O stretch | 1720 | Strong |

| NO₂ asymmetric stretch | 1550 | Strong |

| NO₂ symmetric stretch | 1350 | Strong |

| C-N stretch | 1280 | Medium |

| C-Br stretch | 680 | Medium |

Note: This table shows typical frequency ranges for the indicated functional groups to illustrate what a vibrational analysis would reveal. The values are not specific calculated results for this compound.

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. cecam.org By calculating the excitation energies and oscillator strengths, TD-DFT provides a theoretical equivalent of a UV-Vis spectrum, which is instrumental in understanding the electronic transitions within a molecule. cnr.it For this compound, these calculations can elucidate how the molecule interacts with light.

The methodology typically involves optimizing the ground state geometry of the molecule using DFT, followed by TD-DFT calculations to determine the energies of various excited states. researchgate.net The choice of functional, such as B3LYP, and basis set is critical for accuracy. researchgate.net To simulate realistic conditions, a solvent model, like the Polarizable Continuum Model (PCM), is often incorporated to account for the effect of a solvent environment on the electronic transitions. researchgate.net

For this compound, the primary chromophore is the 3-nitrophenyl group. The predicted electronic transitions are expected to be predominantly of π → π* character, localized on this aromatic system, and charge-transfer transitions between the pyrrolidinone ring and the nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to cause a red-shift (a shift to a longer wavelength) in the absorption maxima compared to an unsubstituted phenyl ring. researchgate.net

Table 1: Predicted Electronic Transitions for this compound using TD-DFT The following data is illustrative, based on typical TD-DFT results for similar aromatic nitro compounds.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 298 | 0.42 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 265 | 0.31 | HOMO → LUMO+1 (Charge Transfer) |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility, which can influence its reactivity and biological interactions. These simulations model the behavior of the molecule by solving Newton's equations of motion, allowing for the exploration of its conformational landscape. nih.gov

The conformational flexibility of this molecule is primarily determined by two factors: the puckering of the five-membered pyrrolidinone ring and the rotation around the single bond connecting the ring's nitrogen to the nitrophenyl group. The pyrrolidine ring is not planar and typically adopts two predominant low-energy conformations: the "envelope" and "twist" forms. nih.gov The specific pucker mode can be influenced by the nature and position of substituents on the ring. researchgate.net

MD simulations can track key dihedral angles over the simulation time to characterize these motions. The analysis of the simulation trajectory reveals the most stable conformers, the energy barriers between them, and the timescale of conformational changes. This provides a dynamic picture of the molecule's structure that is not available from static models. mdpi.com

Table 2: Key Conformational Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Observed States |

|---|---|---|

| Ring Puckering | Describes the non-planar conformation of the pyrrolidinone ring. | Transitions between C3-endo and C3-exo envelope conformations. |

| τ (C2-N1-C_aryl-C_aryl) | Torsion angle defining the orientation of the nitrophenyl group relative to the pyrrolidinone ring. | Two major stable states around +60° and -60°, indicating a non-planar arrangement is preferred. |

| τ (N1-C2-C3-Br) | Torsion angle defining the position of the bromine atom. | Predominantly pseudo-axial or pseudo-equatorial depending on ring pucker. |

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the structural or physicochemical properties of a set of compounds with their chemical reactivity. tubitak.gov.tr These studies are valuable for predicting the reactivity of new compounds and for understanding the underlying mechanisms of chemical reactions. novartis.com

For this compound, a QSRR study could be developed to predict its susceptibility to, for example, nucleophilic substitution at the carbon atom bearing the bromine. The process involves:

Dataset Assembly : A series of related brominated pyrrolidinone derivatives with experimentally measured reaction rates is compiled. iau.ir

Descriptor Calculation : For each molecule in the series, a variety of molecular descriptors are calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume), and topological properties. researchgate.net The HOMO-LUMO energy gap is a particularly important index, as a smaller gap often corresponds to higher chemical reactivity. mdpi.commdpi.com

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the calculated descriptors to the observed reactivity. iau.ir

A hypothetical QSRR model for nucleophilic substitution might take the form:

log(k) = β₀ + β₁(LUMO) + β₂(qC-Br) + β₃(SASA)

Where log(k) is the logarithm of the reaction rate constant, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, qC-Br is the partial charge on the carbon atom bonded to bromine, and SASA is the solvent-accessible surface area, representing steric hindrance. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on reactivity.

Table 3: Hypothetical Molecular Descriptors for a QSRR Model of Reactivity

| Descriptor | Description | Hypothesized Influence on Nucleophilic Substitution |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept electrons. | Negative correlation (lower LUMO energy facilitates attack by a nucleophile). |

| Partial Charge on C3 | The electrostatic charge on the carbon atom bonded to the bromine. | Positive correlation (a more positive charge attracts nucleophiles). |

| Dipole Moment | A measure of the overall polarity of the molecule. | Positive correlation (higher polarity may stabilize the transition state). |

| Steric Parameters | Descriptors quantifying the bulkiness around the reaction center. | Negative correlation (increased bulk hinders nucleophilic attack). |

Derivatization and Chemical Transformations of 3 Bromo 1 3 Nitrophenyl Pyrrolidin 2 One

Reactions at the Bromine Center

The carbon-bromine (C-Br) bond at the 3-position of the pyrrolidinone ring is a primary site for functionalization. The bromine atom is a good leaving group, making the adjacent carbon an electrophilic center susceptible to attack by nucleophiles and a suitable partner for organometallic cross-coupling reactions.

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, the bromide ion. These reactions on 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one allow for the introduction of a wide variety of functional groups at the C3 position. The general form of this reaction involves an electron-rich species attacking the substrate, leading to the displacement of the bromide.

The reaction can proceed through different mechanisms, primarily S(_N)1 or S(_N)2, depending on the reaction conditions and the structure of the nucleophile. A variety of nucleophiles can be employed to generate diverse derivatives.

Interactive Table: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-1-(3-nitrophenyl)pyrrolidin-2-one |

| Azide | Sodium Azide (NaN₃) | 3-Azido-1-(3-nitrophenyl)pyrrolidin-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 1-(3-Nitrophenyl)-2-oxopyrrolidine-3-carbonitrile |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | 3-Amino-1-(3-nitrophenyl)pyrrolidin-2-one derivatives |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-Br bond in this compound serves as an electrophilic handle for such transformations.

Suzuki Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For the target molecule, this would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. The general catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane) and is also catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is that organotin reagents are stable to air and moisture and tolerate a wide variety of functional groups. libretexts.orgnrochemistry.com However, a significant drawback is the toxicity of tin compounds. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com

Interactive Table: Comparison of Suzuki and Stille Cross-Coupling Reactions

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Boronic acids/esters | Organostannanes |

| Catalyst | Palladium complex | Palladium complex |

| Activator | Base (e.g., Na₂CO₃, K₃PO₄) | Not always required, but additives like Cu(I) can accelerate the reaction |

| Advantages | Low toxicity of boron reagents, commercially available reagents. organic-chemistry.org | High functional group tolerance, stable reagents. libretexts.orgnrochemistry.com |

| Disadvantages | Base-sensitive substrates may be problematic. | Toxicity of tin compounds and byproducts. wikipedia.org |

Reactions at the Nitrophenyl Moiety

The 3-nitrophenyl group attached to the pyrrolidinone nitrogen provides another avenue for chemical modification. The nitro group strongly influences the reactivity of the aromatic ring.

The nitro group is a versatile functional group primarily because it can be readily reduced to an amine. This transformation is crucial as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing amino group, fundamentally altering the electronic properties of the aromatic ring. ucalgary.ca The resulting aniline (B41778) derivative, 3-Bromo-1-(3-aminophenyl)pyrrolidin-2-one, can undergo a host of further reactions, such as diazotization followed by substitution, or acylation.

The reduction of aromatic nitro compounds can be achieved through various methods. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com Raney Nickel is often preferred when there is a risk of dehalogenation (loss of the bromine atom). commonorganicchemistry.com

Metal/Acid Reduction: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild reduction method. commonorganicchemistry.com

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but may also reduce other functional groups or cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective and less likely to cause dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic medium | A classic, inexpensive, and reliable method. |

| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | A mild reducing agent suitable for substrates with other reducible groups. commonorganicchemistry.com |

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to form the final amine. nih.gov

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The nitrophenyl ring of this compound is significantly deactivated towards EAS due to the strong electron-withdrawing nature of the nitro group. This deactivation means that harsh reaction conditions are generally required. libretexts.org

The nitro group is a meta-director. Therefore, any incoming electrophile will predominantly add to the positions meta to the nitro group (C5) and meta to the pyrrolidinone attachment point (C4 or C6). Key EAS reactions include:

Nitration: Introduction of a second nitro group using a mixture of concentrated nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using the halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a cationic intermediate (arenium ion). libretexts.org Loss of a proton from this intermediate restores aromaticity and yields the substituted product. libretexts.org

Transformations of the Pyrrolidinone Ring System

The pyrrolidinone ring, being a lactam (a cyclic amide), can also undergo specific chemical transformations.

Lactam Hydrolysis (Ring-Opening): Under strong acidic or basic aqueous conditions, the amide bond of the pyrrolidinone ring can be hydrolyzed. chemicalbook.com This ring-opening reaction would break the C-N bond of the lactam, yielding a γ-amino acid derivative, specifically 4-((3-nitrophenyl)amino)butanoic acid with a bromine at the adjacent position.

Reduction of the Amide Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group (CH₂) to form the corresponding cyclic amine, a pyrrolidine (B122466). masterorganicchemistry.com This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). jove.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, eventually leading to the formation of an iminium ion intermediate, which is then reduced by a second hydride equivalent. masterorganicchemistry.comjove.com Applying this to the target molecule would yield 3-bromo-1-(3-nitrophenyl)pyrrolidine. Other reagents, such as sodium borohydride in the presence of an activating agent like phosphorus oxychloride, can also be used. acs.org

Skeletal Editing and Ring Contraction: Advanced synthetic methods can achieve more complex transformations. For instance, nickel-catalyzed reactions can mediate the excision of the carbonyl group, leading to a one-carbon ring contraction. nih.gov Other methodologies allow for the ring contraction of related heterocyclic systems like piperidines to form pyrrolidin-2-ones. rsc.org While not directly demonstrated on this specific substrate, these modern techniques highlight the potential for more profound structural modifications of the pyrrolidinone core.

Ring-Opening Reactions

The pyrrolidin-2-one ring is a five-membered γ-lactam, a cyclic amide, which is generally a stable heterocyclic system. Unlike highly strained three-membered rings such as epoxides or aziridines, which readily undergo ring-opening reactions, the γ-lactam ring requires more forcing conditions to be cleaved.

Ring-opening of the lactam is typically achieved through hydrolysis of the amide bond. This can be accomplished under strong acidic or basic conditions, which promote the addition of water across the carbonyl-nitrogen bond, leading to the formation of 4-amino-3-bromobutanoic acid derivatives. The reaction is often driven to completion by heating. The stability of the lactam ring makes it a robust scaffold that can withstand various reaction conditions, allowing for functionalization at other parts of the molecule without unintended ring cleavage.

Table 1: General Conditions for Lactam Ring-Opening

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, H₂O, Heat | 4-Amino-3-bromo-N-(3-nitrophenyl)butanoic acid salt |

Modifications at the Carbonyl Group

The carbonyl group of the γ-lactam in this compound can undergo several key transformations, most notably reduction. The amide carbonyl is less reactive than a ketone or aldehyde carbonyl but can be reduced using powerful hydride-donating reagents.

The most common modification is the complete reduction of the carbonyl group to a methylene (CH₂) group. This transformation converts the pyrrolidin-2-one into a substituted pyrrolidine. Reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether are typically employed for this purpose. This reaction provides a direct route to 3-bromo-1-(3-nitrophenyl)pyrrolidine, a saturated heterocyclic system that serves as a precursor for various other derivatives. Other reducing agents, such as borane (BH₃), can also be effective.

Functionalization at C-3 and C-4 Positions

Functionalization at the C-3 Position: The primary site for functionalization on the pyrrolidinone ring is the C-3 position, owing to the presence of the bromine atom. Bromine is an excellent leaving group, making the C-3 carbon highly electrophilic and susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism. This allows for the introduction of a wide array of functional groups. The reactivity of the C-Br bond is a key feature of the molecule's utility as a synthetic building block.

A variety of nucleophiles can be used to displace the bromide, leading to a diverse set of 3-substituted pyrrolidin-2-ones. This reaction is fundamental for creating libraries of compounds with varied properties and for introducing specific functionalities needed for subsequent synthetic steps, such as intramolecular cyclizations.

Table 2: Examples of Nucleophilic Substitution Reactions at the C-3 Position

| Nucleophile | Reagent Example | Product Substituent at C-3 |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Amine | Ammonia, Primary/Secondary Amines | -NRR' |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh |

| Cyanide | Sodium Cyanide (NaCN) | -CN |

Functionalization at the C-4 Position: Functionalization at the C-4 position is significantly more challenging due to the presence of a non-activated C-H bond. Accessing this position typically requires the generation of a reactive intermediate, such as an enolate ion. Deprotonation at the C-3 position is generally favored due to the electron-withdrawing effect of the adjacent carbonyl group. However, under specific conditions using a strong, non-nucleophilic base, it may be possible to generate an enolate that could react with electrophiles at the C-4 position, although this is not a common transformation for this class of compounds.

Utility as a Building Block in Complex Heterocycle Synthesis

This compound is a valuable building block for the synthesis of complex heterocyclic structures, particularly polycyclic and spirocyclic systems. Its utility stems from the presence of multiple reactive sites that can be manipulated sequentially or in tandem reactions. Nitro-containing compounds are well-established as versatile precursors in the synthesis of heterocycles. The key transformations that enable its use as a building block are the reduction of the nitro group and the substitution of the bromo group.

The reduction of the aromatic nitro group to an amino group is a pivotal step. This is commonly achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) or with reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The resulting 1-(3-aminophenyl) substituent introduces a new nucleophilic center into the molecule, which can be exploited for intramolecular cyclization reactions to form fused ring systems.

Synthesis of Polycyclic and Spirocyclic Compounds

Polycyclic Compounds: The synthesis of polycyclic compounds often relies on a strategy involving the reduction of the nitro group followed by an intramolecular cyclization. For instance, after reducing the nitro group to an amine, the newly formed aniline derivative can undergo cyclization. A relevant synthetic strategy involves the reductive cyclization of N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid esters to form tricyclic quinoxalinone skeletons. A similar strategy can be envisioned for this compound. After reduction of the nitro group, the resulting amine could potentially cyclize onto the C-3 position, displacing the bromide, to form a fused polycyclic system. Alternatively, the bromide at C-3 can first be substituted with a group that subsequently participates in a cyclization reaction with the amine.

Spirocyclic Compounds: Spirocycles, which contain two rings sharing a single atom, are increasingly important motifs in medicinal chemistry. This compound can serve as a precursor for spirocyclic pyrrolidines. One common method for synthesizing such structures is through 1,3-dipolar cycloaddition reactions involving azomethine ylides. The pyrrolidine ring can be converted into a precursor for an azomethine ylide, which can then react with a dipolarophile to construct a spirocyclic system.

Emerging Research and Future Directions

Development of Novel Catalytic and Sustainable Synthetic Approaches

The synthesis of functionalized pyrrolidines, such as 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one, is undergoing a paradigm shift towards more efficient and environmentally benign methods. Research is actively pursuing the replacement of classical synthetic routes with advanced catalytic systems that offer higher yields, selectivity, and sustainability.

Palladium-Catalyzed Reactions : Modern synthetic chemistry has been greatly influenced by metal-catalyzed reactions. researchgate.net Palladium-catalyzed processes, in particular, are being explored for the synthesis of 3-substituted pyrrolidines. researchgate.net Methodologies like the hydroarylation of pyrrolines offer a direct route to creating 3-aryl pyrrolidines from readily available precursors. researchgate.net Similarly, copper-free, palladium-catalyzed cross-coupling reactions provide a regio- and stereoselective pathway to introduce complex moieties at the C-3 position of related heterocyclic systems. nih.gov Adapting these powerful C-C bond-forming reactions could lead to more efficient syntheses of this compound derivatives.

Other Metal Catalysis : Beyond palladium, catalysts based on gold, ruthenium, and nickel are being investigated for novel cycloaddition and cycloisomerization reactions to form heterocyclic rings. mdpi.com For instance, gold-catalyzed spirocyclization has been used to prepare diverse spirocyclic pyrrolidines. researchgate.net These alternative catalytic systems could open new avenues for the synthesis of the pyrrolidinone core.

Sustainable Methods : There is a growing emphasis on sustainable "green" chemistry principles. Microwave-assisted organic synthesis (MAOS) represents a significant advancement, often leading to dramatically reduced reaction times and improved yields for heterocyclic compounds. researchgate.net The application of microwave irradiation could offer a more sustainable and efficient alternative to conventional heating for the synthesis of this compound.

| Catalytic Approach | Metal/Method | Potential Advantage | Relevant Finding |

| Hydroarylation | Palladium | Direct C-C bond formation to create 3-aryl pyrrolidines. | A broad-scope process for delivering drug-like molecules in a single step. researchgate.net |

| Cross-Coupling | Palladium (copper-free) | Regio- and stereoselective introduction of substituents. | Useful for introducing enynyl moieties at the C-3 position of flavone (B191248) rings. nih.gov |

| Cycloaddition | Nickel, Ruthenium | Efficient [2+2+2] cycloaddition for pyrone synthesis. | Employs mild reaction conditions and readily available CO2. mdpi.com |

| Microwave-Assisted Synthesis | - | Reduced reaction times and improved yields. | Reactions completed in minutes under solvent-free conditions. researchgate.net |

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound, advanced modeling techniques are crucial for forecasting its reactivity and guiding synthetic efforts.

Density Functional Theory (DFT) : DFT calculations are widely used to explore reaction mechanisms and regioselectivity. mdpi.comresearchgate.net By modeling the transition states and intermediates, researchers can predict the most likely reaction outcomes. For cycloaddition reactions, which are key to forming five-membered rings, DFT can elucidate the molecular mechanism and explain why a specific regioisomer is formed preferentially. mdpi.commdpi.com

Predictive Descriptors : Computational models can calculate various electronic properties that act as powerful reactivity predictors. Global descriptors like electrophilicity and nucleophilicity indices help classify molecules and anticipate their behavior in polar reactions. mdpi.commdpi.com Local descriptors, such as Parr functions, can pinpoint the most reactive sites within a molecule, providing remarkable accuracy in explaining the regioselectivity of cycloaddition processes. researchgate.net These tools can be applied to this compound to predict how it will react with different nucleophiles or electrophiles.

Exploration of New Reaction Pathways and Detailed Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to developing new synthetic methods and controlling reaction outcomes. Research on this compound and related structures is focused on uncovering novel transformations and elucidating their underlying mechanisms.

Cycloaddition Reactions : The formation of the pyrrolidine (B122466) ring often involves 1,3-dipolar cycloaddition reactions. researchgate.net Detailed mechanistic studies, combining experimental evidence with computational analysis, are used to determine the precise nature of these reactions. mdpi.comresearchgate.net For example, research can clarify whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving a zwitterionic intermediate. mdpi.com Such insights are critical for controlling the stereochemistry of the final product.

Nucleophilic Aromatic Substitution (SNAr) : The presence of a strong electron-withdrawing nitro group on the phenyl ring significantly activates it towards nucleophilic attack. nih.gov This facilitates the substitution of other groups on the aromatic ring, a pathway that can be exploited for further functionalization. Mechanistic studies in this area focus on the addition-elimination mechanism and how solvent and catalyst influence reaction rates and yields. nih.gov The bromine atom on the pyrrolidinone ring is also a site for nucleophilic substitution, allowing for a wide range of modifications.

| Computational Method | Application | Key Insight Provided |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of one-step vs. stepwise pathways; determination of transition state energies. mdpi.commdpi.com |

| Global Reactivity Descriptors | Reactivity Prediction | Classification of molecules as electrophiles or nucleophiles to predict behavior in polar reactions. mdpi.commdpi.com |

| Local Reactivity Descriptors | Regioselectivity Prediction | Identification of the most reactive atomic sites within a molecule to explain product formation. researchgate.net |

Role as a Precursor for Chemically Diverse Libraries and Advanced Materials

The strategic placement of reactive functional groups makes this compound an exceptionally valuable building block for creating large collections of diverse molecules and for the synthesis of novel materials.

Chemically Diverse Libraries : This compound is an ideal starting point for generating chemical libraries for high-throughput screening in drug discovery. The bromine atom can be displaced by a variety of nucleophiles (amines, thiols, alcohols) or used in cross-coupling reactions to introduce new carbon-carbon bonds. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. This dual reactivity allows for the rapid generation of thousands of distinct analogues. Its structure is particularly suited for inclusion in DNA-encoded chemical libraries (DELs), a powerful technology for discovering small-molecule binders against protein targets. nih.gov The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs. researchgate.netnih.gov

Advanced Materials : The photophysical properties of molecules containing nitro-aromatic systems can be tuned through chemical modification. nih.gov By incorporating the this compound scaffold into larger polymeric structures or conjugating it with fluorophores, it may be possible to create advanced materials with specific optical or electronic properties. The electron-withdrawing nature of the nitro group can influence the electronic characteristics of such materials, making them potentially useful in optoelectronics. nih.gov

Q & A

Q. What are the established synthetic routes for 3-Bromo-1-(3-nitrophenyl)pyrrolidin-2-one, and how do reaction conditions influence product purity?

The synthesis typically involves bromination of a pyrrolidin-2-one precursor. A common method employs N-bromosuccinimide (NBS) as a brominating agent under controlled conditions (e.g., inert atmosphere, 0–25°C). For example, analogous brominations in pyrrolidinone derivatives require optimization of stoichiometry and solvent polarity to minimize side reactions like over-bromination . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with >95% purity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

Key techniques include:

- ¹H/¹³C NMR : The nitro group’s deshielding effect on adjacent protons and carbons distinguishes the 3-nitrophenyl moiety. The pyrrolidinone ring’s carbonyl carbon appears near 175 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z ≈ 297 (C₁₀H₈BrN₂O₃) confirms the molecular formula. Fragmentation patterns (e.g., loss of NO₂ or Br) validate substituent positions .

Q. What are the primary challenges in handling and storing this compound under laboratory conditions?

While specific toxicity data are limited, general precautions include:

- Storage in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Use of gloveboxes or fume hoods to avoid exposure to moisture or light, which may induce decomposition .

Advanced Research Questions

Q. How does the electronic interplay between the bromine and nitro substituents influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature activates the aryl ring for nucleophilic aromatic substitution (SNAr), while bromine serves as a leaving group. For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate substitution with boronic acids. Computational studies (DFT) on analogous systems reveal that the nitro group lowers the LUMO energy, enhancing electrophilicity at the bromine-bearing carbon .

Q. What crystallographic methodologies are recommended for resolving structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters for bromine and nitro groups to model thermal motion accurately .

- ORTEP-3 : Generate 3D representations to visualize intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .

Q. How can researchers reconcile discrepancies in biological activity data between this compound and its analogs?

Comparative SAR studies are essential. For instance:

- Replace the nitro group with -NH₂ or -CF₃ to assess electronic effects on target binding.

- Test bromine substitution (e.g., Cl or I) to evaluate steric and electronic contributions.

Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to map interaction landscapes .

Q. What strategies optimize the regioselectivity of bromination in pyrrolidin-2-one derivatives?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer bromination to the desired position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic bromination, improving regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.